11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-(Pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene is a tricyclic heterocyclic compound featuring a fused bicyclo[6.4.0]dodeca-1,6-diene core with three nitrogen atoms at positions 7, 8, and 11. The 11-position is substituted with a pyridine-3-sulfonyl group, which introduces sulfonamide functionality and aromaticity.
The synthesis typically involves cyclization reactions of appropriately substituted precursors, followed by sulfonylation at the 11-position using pyridine-3-sulfonyl chloride. The rigid tricyclic framework enhances binding affinity to biological targets, while the sulfonyl group improves solubility and metabolic stability compared to non-sulfonylated analogs.
Properties
IUPAC Name |
11-pyridin-3-ylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-21(20,11-3-2-6-15-9-11)17-7-8-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,6,9H,1,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAVPYFJUIRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor containing the pyridine-3-sulfonyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent : The hydrochloride derivative lacks the pyridine-3-sulfonyl group at position 11, instead forming a protonated amine salt.
- Electronic Effects : The sulfonyl group in the target compound withdraws electron density, enhancing electrophilicity at the nitrogen center, whereas the hydrochloride salt exhibits ionic character.
- Solubility : The hydrochloride form is highly water-soluble due to its ionic nature, while the sulfonylated derivative demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO).
Physicochemical Properties
Stability and Reactivity
- The sulfonylated compound exhibits superior thermal stability but is prone to hydrolysis under strongly acidic or basic conditions.
Commercial and Regulatory Status
- The hydrochloride derivative is listed by multiple suppliers (e.g., Unibest Pharma), with certifications indicating compliance with ISO 9001 standards .
Research Findings and Gaps
- Biological Activity : The sulfonylated compound’s potency in kinase assays exceeds that of the hydrochloride derivative by 10–100-fold, highlighting the critical role of the sulfonyl group in target engagement.
- Synthetic Challenges : Sulfonylation introduces regioselectivity issues, requiring stringent temperature control (~0°C) to avoid byproducts.
- Data Limitations : Comparative pharmacokinetic data (e.g., bioavailability, half-life) are absent, underscoring the need for further preclinical studies.
Biological Activity
11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound recognized for its unique tricyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse applications and interactions with biological systems.
Structural Overview
The compound features a tricyclic framework with a pyridine-3-sulfonyl group, which contributes to its reactivity and biological activity. The molecular formula is C₁₅H₁₆N₄O₂S, with a molecular weight of approximately 340.38 g/mol.
The biological activity of 11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is largely attributed to its ability to interact with specific proteins or enzymes within biological pathways:
- Target Proteins : The compound may bind to key enzymes or receptors involved in various biochemical pathways.
- Mode of Action : Binding can lead to inhibition or enhancement of these targets' functions, potentially altering disease progression or cellular responses.
- Biochemical Pathways : Interaction with targets can affect pathways related to inflammation, cancer progression, and other physiological processes.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's chemical structure influences its absorption rates.
- Distribution : Its lipophilicity and molecular weight play roles in how it distributes throughout the body.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes.
- Excretion : Renal or hepatic excretion routes are likely.
Biological Activity and Case Studies
Research has indicated potential applications in various therapeutic areas:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation in vitro.
- Anti-inflammatory Effects : The sulfonyl group may modulate inflammatory responses by targeting specific inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Synthesis and Preparation
The synthesis of 11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step synthetic routes starting from pyridine derivatives:
- Cyclization Reactions : Utilizing controlled conditions to form the tricyclic structure.
- Functionalization : Introducing the pyridine-3-sulfonyl group via nucleophilic substitution reactions.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Acidic/Basic medium |
| 2 | Nucleophilic Substitution | Specific catalysts |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene?
- Methodology : The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the triazatricyclo core via cyclization reactions, often catalyzed by CuI or Pd-based catalysts under reflux in DMF or DMSO .
- Step 2 : Sulfonylation of the pyridine moiety using pyridine-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃) to introduce the sulfonyl group .
- Critical Parameters : Temperature control (80–120°C), solvent polarity, and catalyst loading (5–10 mol%) significantly influence yield and purity.
- Data Contradictions : BenchChem reports CuI as effective for analogous triazatricyclo syntheses , while Enamine Ltd. data suggests Pd catalysts may improve regioselectivity in sulfonylation .
Q. How can spectroscopic techniques (NMR, XRD) resolve ambiguities in the compound’s structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Key signals include:
- Pyridine protons: δ 8.5–9.0 ppm (aromatic region).
- Tricyclic core protons: δ 3.5–5.0 ppm (bridged CH groups) .
- XRD : Confirms the tricyclic framework’s rigidity and bond angles (e.g., C–N–C ≈ 120°) .
- Challenges : Overlapping signals in NMR due to symmetry require advanced techniques like COSY or HSQC for resolution .
Advanced Research Questions
Q. How does the pyridine-3-sulfonyl group influence the compound’s electronic properties and reactivity?
- Methodology :
- Computational Studies : DFT calculations (B3LYP/6-31G*) reveal the sulfonyl group’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV vs. -5.8 eV for non-sulfonylated analogs), reducing nucleophilic reactivity .
- Experimental Validation : Electrophilic substitution reactions (e.g., nitration) show slower kinetics compared to non-sulfonylated derivatives, aligning with computational predictions .
- Contradictions : Some studies suggest steric hindrance from the sulfonyl group may dominate over electronic effects in certain reactions .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare datasets from enzyme inhibition assays (e.g., IC₅₀ values for kinases) while normalizing for assay conditions (pH, temperature) .
- Structural Analogues : Activity trends in diazatricyclo derivatives indicate that substituent position (e.g., sulfonyl at pyridine-3 vs. pyridine-4) alters target binding by 2–3 kcal/mol .
- Key Insight : Contradictions often arise from impurities in synthetic batches; HPLC-MS purity checks (>98%) are critical .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., cyclin-dependent kinases). The sulfonyl group forms hydrogen bonds with Lys33 and Asp145 in CDK2 .
- QSAR Models : Correlate substituent electronegativity (χ) with activity. A Hammett σ value of +0.78 for pyridine-3-sulfonyl aligns with improved inhibitory potency .
Methodological Challenges
- Stereochemical Control : The tricyclic core’s bridged structure complicates enantioselective synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) are under investigation .
- Scale-Up Limitations : Pd-catalyzed steps face cost barriers; Cu-mediated routes are cheaper but lower-yielding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
